Miltirone
Overview
Description
Miltirone is a natural product found in Salvia miltiorrhiza, also known as Danshen . It is a lipophilic compound and is one of the major active constituents with a phenanthrene-quinone structure .
Synthesis Analysis
The total synthesis of Miltirone has been described in several studies. A concise synthesis from 6-isopropyl-7-methoxy-1-tetralone was reported, where the naphthol was oxidized with Dess-Martin periodinane to yield Miltirone in good yield . Another study reported the total synthesis of 1-oxomiltirone via Suzuki coupling .Molecular Structure Analysis
Miltirone has a molecular formula of C19H22O2 and a molecular weight of 282.377 Da . It is a phenanthrene-quinone derived from Salvia miltiorrhiza Bunge .Chemical Reactions Analysis
Miltirone has been shown to suppress platelet aggregation, dense granule, and α granule secretion in a dose-dependent manner . It also inhibited the clot retraction and spreading of washed platelets . Another study reported that Miltirone could be used as a precursor of A-B-C rings with different oxidative degrees in selected abietane diterpenes when synthesized through high yield Suzuki reaction and subsequent cyclization .Physical And Chemical Properties Analysis
Miltirone is a lipophilic compound . Further physical and chemical properties such as density, boiling point, vapor pressure, and others can be found in the safety data sheet .Scientific Research Applications
1. Modulation of Platelet Function
- Summary of Application: Miltirone, a lipophilic compound of Salvia miltiorrhiza Bunge, has been studied for its effects on platelet function. The aim of the study was to investigate the effects and the underlying mechanism of miltirone on platelet function .
- Methods of Application: The ability of miltirone to modulate platelet function was investigated by a variety of in vitro and in vivo experiments. Platelet aggregation and dense granule secretion induced by various agonists were measured with a platelet aggregometer. Clot retraction and spreading were imaged by a digital camera and fluorescence microscope .
- Results: Miltirone was shown to suppress platelet aggregation, dense granule, and α granule secretion in a dose-dependent manner. It also reduced the phosphorylation of PLCγ2, PKC, Akt, GSK3β and ERK1/2 in the downstream signal pathway of collagen receptor. It also reduced the phosphorylation of Src and FAK in the integrin αIIbβ3- mediated “outside-in” signaling .
2. Attenuation of Reactive Oxygen Species-Dependent Neuronal Apoptosis
- Summary of Application: Miltirone has been studied for its protective effect on 1-methyl-4-phenylpyridinium (MPP + )-induced cell model of Parkinson’s disease (PD). The study aimed to explore the protective effect of miltirone on this cell model .
- Methods of Application: Cell viability, reactive oxygen species (ROS) generation, apoptosis, and caspase-3 activity were detected by CCK-8 assay, a ROS assay kit, TUNEL, and caspase-3 activity assay, respectively. The effect of miltirone on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway was explored by western blot analysis .
- Results: Miltirone or N-acetylcysteine (NAC) attenuated MPP±induced reduction in cell viability, ROS production, SOD activity reduction, apoptosis, and increase of caspase-3 activity. Additionally, miltirone recuperated MPP±induced inactivation of the PI3K/Akt pathway .
3. Anti-Inflammatory Effects
- Summary of Application: Miltirone, an active ingredient in Salvia miltiorrhiza, has shown extensive pharmacological activities, including anti-inflammatory effects .
- Methods of Application: The anti-inflammatory effects of Miltirone can be studied using various in vitro and in vivo models of inflammation. These might include models of acute inflammation like carrageenan-induced paw edema or chronic models like collagen-induced arthritis .
- Results: While specific results for Miltirone’s anti-inflammatory effects are not detailed in the source, generally, compounds with anti-inflammatory effects can reduce inflammation markers, alleviate symptoms in chronic models, and decrease edema in acute models .
4. Antileukemic Effects
- Summary of Application: Miltirone has also been studied for its antileukemic effects .
- Methods of Application: The antileukemic effects of Miltirone can be studied using in vitro cell culture models of leukemia, such as human leukemia cell lines. These studies often involve treating the cells with various concentrations of Miltirone and assessing cell viability, proliferation, and apoptosis .
- Results: While specific results for Miltirone’s antileukemic effects are not detailed in the source, generally, compounds with antileukemic effects can inhibit cell proliferation, induce apoptosis, and decrease the viability of leukemia cells .
5. Impact on Fluoxetine Metabolism
- Summary of Application: Miltirone has been studied for its impacts on the metabolism of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression, anxiety, and even premature ejaculation .
- Methods of Application: The effects of drug-induced CYP2D6 activity inhibition and genetic polymorphisms on fluoxetine metabolism were studied using rat liver microsomes (RLMs) and SD rats. CYP2D6 recombinant baculosomes were prepared and subjected to catalytic reactivity studies .
- Results: Miltirone was identified as having an obvious inhibitory effect on fluoxetine metabolism in RLMs. In vivo, the concentration of fluoxetine in rat blood increased markedly after miltirone administration. The molecular docking results showed that miltirone bound more strongly to CYP2D6 than fluoxetine .
6. Antioxidant Effects
- Summary of Application: Miltirone, a phenanthrene-quinone derived from Salvia miltiorrhiza Bunge, has shown antioxidant effects .
- Methods of Application: The antioxidant effects of Miltirone can be studied using various in vitro and in vivo models. These might include models of oxidative stress like hydrogen peroxide-induced cell damage .
- Results: While specific results for Miltirone’s antioxidant effects are not detailed in the source, generally, compounds with antioxidant effects can reduce oxidative stress markers and protect cells from oxidative damage .
Safety And Hazards
Miltirone is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Other safety measures include wearing protective gloves, chemical-resistant rubber gloves, and chemical safety goggles .
Future Directions
While Miltirone has shown promising results in various studies, more research is needed to fully understand its potential therapeutic applications. It has been suggested as a potential anti-platelet candidate for the prevention of thrombotic disorders . Further studies are needed to explore its potential in treating other diseases and to fully understand its mechanism of action.
properties
IUPAC Name |
8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h7-8,10-11H,5-6,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFAIBOZOKSLJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181683 | |
Record name | Miltirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Miltirone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
421.00 to 422.00 °C. @ 760.00 mm Hg | |
Record name | Miltirone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Miltirone | |
CAS RN |
27210-57-7 | |
Record name | Miltirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27210-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miltirone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027210577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miltirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Miltirone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
Record name | Miltirone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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